molecular formula C13H13F3N2O2 B1289138 Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate CAS No. 941133-76-2

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Cat. No. B1289138
M. Wt: 286.25 g/mol
InChI Key: PPJYSQRSSZPSIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds can involve various strategies, including cyclization reactions and asymmetric synthesis. For instance, tert-butyl 3-oxopent-4-ynoates undergo cyclizations catalyzed by silver salts, leading to the formation of hydroxypyrones or pulvinones depending on the reaction conditions . Similarly, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excess .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be elucidated using X-ray diffraction studies. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and the proline ring adopting an envelope conformation . Coordination modes of tert-butyl compounds can also be complex, as seen in the crystal structures of various lithium and zinc complexes with tert-butyl pyrrolide ligands .

Chemical Reactions Analysis

Tert-butyl compounds can participate in a range of chemical reactions. The reactivity of tert-butyl 3-oxopent-4-ynoates with silver salts is an example of how tert-butyl groups can be involved in cyclization reactions . Additionally, the dipolar cycloaddition reactions of tert-butyldiphenylsilylmethyl triflate derivatives have been explored, leading to the formation of azomethine ylids and cycloadducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can vary widely depending on their structure. For instance, the solubility, melting points, and thermal stability can be influenced by the presence of tert-butyl groups and other substituents. The thermal decomposition of copper di-tert-butyl phosphate complexes has been studied, showing the formation of copper phosphate materials at high temperatures .

Scientific Research Applications

Biodegradation and Environmental Fate of ETBE

  • Ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate related to tert-butyl compounds, has been studied for its biodegradation and environmental fate. Microorganisms capable of degrading ETBE aerobically and anaerobically have been identified, suggesting potential pathways for environmental remediation of related compounds. The presence of co-contaminants can affect the biodegradation process, either limiting or enhancing it through cometabolism (Thornton et al., 2020).

Chemical Properties and Applications of Pyridine Derivatives

  • Pyridine derivatives, closely related to the pyridinyl group in the compound of interest, have been extensively reviewed for their chemical properties and applications. Such compounds exhibit a wide range of activities, including biological and electrochemical applications, suggesting the versatility of pyridine-based compounds in scientific research (Boča et al., 2011).

Applications of tert-Butanesulfinamide in N-Heterocycle Synthesis

  • Chiral sulfinamides, such as tert-butanesulfinamide, have been used in the asymmetric synthesis of N-heterocycles, including pyridines. This methodology offers access to a diverse array of compounds that are structurally similar to the target compound, indicating the utility of tert-butyl and pyridinyl groups in synthesizing biologically active molecules (Philip et al., 2020).

Synthesis and Applications of Pyrimidine Derivatives

  • The synthesis of pyrimidine derivatives, which share structural similarities with the cyano and pyridinyl functionalities of the target compound, has been reviewed, highlighting the importance of these scaffolds in medicinal and pharmaceutical industries. The review covers synthetic pathways and applications of pyrimidine-based compounds, emphasizing their broad applicability and potential in drug discovery (Parmar et al., 2023).

Safety And Hazards

Safety information for this compound indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its use in research , it could potentially be involved in the development of new synthetic methods, the study of reaction mechanisms, or the synthesis of new materials or pharmaceuticals.

properties

IUPAC Name

tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)9(6-17)10-5-4-8(7-18-10)13(14,15)16/h4-5,7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJYSQRSSZPSIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate

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